molecular formula C8H5ClN2O2 B1316566 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 900019-39-8

3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B1316566
CAS No.: 900019-39-8
M. Wt: 196.59 g/mol
InChI Key: YTDBFHCNYDRNIL-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with a fused bicyclic structure. It is characterized by the presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position of the imidazo[1,2-a]pyridine ring system.

Biochemical Analysis

Biochemical Properties

3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with carboxyl groups in acidic conditions . This interaction can affect the stability and activity of enzymes and proteins, potentially altering their catalytic properties and binding affinities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a probe to monitor pH values in living systems, demonstrating its ability to affect intracellular hydrogen ion concentrations . This modulation can impact cellular homeostasis and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with nitrogen atoms in the imidazo[1,2-a]pyridine ring, which may influence the compound’s binding affinity and specificity . Additionally, it can act as an enzyme inhibitor or activator, altering the catalytic activity of target enzymes and affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Comparison: 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDBFHCNYDRNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238167
Record name 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-39-8
Record name 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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